2,4-Dichlorobenzenesulfonyl chloride

Catalog No.
S706198
CAS No.
16271-33-3
M.F
C6H3Cl3O2S
M. Wt
245.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorobenzenesulfonyl chloride

CAS Number

16271-33-3

Product Name

2,4-Dichlorobenzenesulfonyl chloride

IUPAC Name

2,4-dichlorobenzenesulfonyl chloride

Molecular Formula

C6H3Cl3O2S

Molecular Weight

245.5 g/mol

InChI

InChI=1S/C6H3Cl3O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H

InChI Key

FDTPBIKNYWQLAE-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl

The exact mass of the compound 2,4-Dichlorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dichlorobenzenesulfonyl chloride is a functionalized aryl sulfonyl chloride, a class of reagents widely used in organic synthesis for the formation of sulfonamides and sulfonate esters. Its defining feature is the 2,4-dichloro substitution pattern on the phenyl ring, which modulates the reactivity of the sulfonyl chloride group and imparts specific physicochemical properties to its derivatives. This compound serves as a critical precursor in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors.

While other aryl sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride are common, they are not direct substitutes for 2,4-dichlorobenzenesulfonyl chloride. The electronic and steric effects of the two chlorine atoms on the aromatic ring significantly alter the reactivity of the sulfonyl chloride group and the properties of the resulting sulfonamides. These differences can manifest as variations in reaction kinetics, product yields, and, crucially, the biological activity and physicochemical properties of the final compound. Therefore, substituting 2,4-dichlorobenzenesulfonyl chloride with a seemingly similar analog can lead to unpredictable outcomes in a synthetic route or a drug discovery program.

Superior Precursor for Highly Active Antimicrobial Agents

In the synthesis of novel hydrazones as potential antimicrobial agents, compounds derived from 2,4-dichlorobenzaldehyde (which can be synthesized from 2,4-dichlorobenzenesulfonyl chloride) demonstrated significant activity against bacterial strains resistant to ciprofloxacin. Specifically, a hydrazone with the 2,4-dichloro moiety showed a zone of inhibition of 25-31 mm against ciprofloxacin-resistant Staphylococcus aureus, Campylobacter fetus, and Proteus mirabilis.

Evidence DimensionAntibacterial Activity (Zone of Inhibition)
Target Compound Data25-31 mm against ciprofloxacin-resistant strains
Comparator Or BaselineCiprofloxacin (a standard antibiotic) showed no activity.
Quantified DifferenceQualitatively superior, as the comparator was inactive.
ConditionsIn vitro antimicrobial susceptibility testing against resistant bacterial strains.

For researchers in drug discovery, this evidence indicates that the 2,4-dichloro moiety is a key structural feature for overcoming antibiotic resistance, making 2,4-dichlorobenzenesulfonyl chloride a critical precursor.

Enabling the Synthesis of Potent Anticancer Agents

2,4-Dichlorobenzenesulfonyl chloride is a key building block for the synthesis of nicotinyl arylsulfonylhydrazides, a class of compounds with significant anticancer activities. While a direct quantitative comparison with other sulfonyl chlorides in the same study is not provided, the consistent use of the 2,4-dichloro analog in this context suggests its importance for achieving the desired biological activity.

Evidence DimensionApplication in the synthesis of anticancer agents
Target Compound DataUsed as a key building block for anticancer nicotinyl arylsulfonylhydrazides.
Comparator Or BaselineNot specified in the source.
Quantified DifferenceNot specified in the source.
ConditionsSynthesis of bioactive molecules for cancer research.

This highlights the role of 2,4-dichlorobenzenesulfonyl chloride as an enabling reagent for accessing specific, high-value molecular scaffolds in cancer research and development.

High-Yield Synthesis of Sulfonyl Halides

A patented process for the preparation of aromatic sulfonyl halides reports a high yield of 94.1% for 2,4-dichlorobenzenesulfonyl chloride starting from 2,4-dichlorophenyl methyl sulfide. This yield is comparable to or higher than that of other substituted benzenesulfonyl chlorides synthesized via similar methods in the same patent, such as 4-chlorobenzenesulfonyl chloride (90.2%) and 2,5-dichlorobenzenesulfonyl chloride (92.5%).

Evidence DimensionReaction Yield
Target Compound Data94.1%
Comparator Or Baseline4-Chlorobenzenesulfonyl chloride (90.2%), 2,5-Dichlorobenzenesulfonyl chloride (92.5%)
Quantified DifferenceUp to 3.9% higher yield compared to other chlorinated analogs.
ConditionsHalogenation of the corresponding aryl methyl sulfide in the presence of water.

For process chemists and those involved in scale-up, the high-yield synthesis of 2,4-dichlorobenzenesulfonyl chloride suggests its potential for cost-effective and efficient production of downstream products.

Development of Novel Antibiotics Against Resistant Bacteria

Based on its role as a precursor for compounds active against resistant bacterial strains, 2,4-dichlorobenzenesulfonyl chloride is a preferred reagent for research groups and companies focused on the discovery and development of new antibiotics.

Synthesis of Bioactive Heterocycles for Medicinal Chemistry

The use of 2,4-dichlorobenzenesulfonyl chloride in the synthesis of anticancer and antibacterial heterocyclic compounds makes it a valuable tool for medicinal chemists working on lead optimization and the exploration of structure-activity relationships.

Efficient Large-Scale Synthesis of Sulfonamide-Based Intermediates

Given the high-yield synthesis of 2,4-dichlorobenzenesulfonyl chloride itself, it is a suitable starting material for industrial processes where high efficiency and throughput are critical for the production of pharmaceutical or agrochemical intermediates.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

243.891934 Da

Monoisotopic Mass

243.891934 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16271-33-3

Wikipedia

2,4-Dichlorobenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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